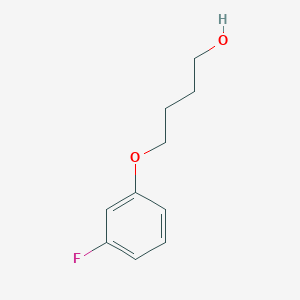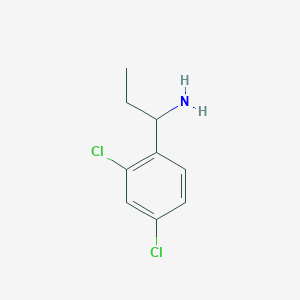
N-(cyclopropylmethyl)-3-ethylaniline
描述
N-(cyclopropylmethyl)-3-ethylaniline (NCMEA) is an important organic chemical compound that is widely used in scientific research and laboratory experiments. NCMEA is a derivative of aniline and has a cyclopropylmethyl group attached to the nitrogen atom. It is a colorless, volatile liquid with a boiling point of 141°C and a melting point of -18°C. NCMEA has a variety of applications in the scientific and research fields and is an important tool for scientists in many areas of research.
作用机制
Target of Action
Compounds with similar structures, such as fluoroquinolones, primarily target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial activity .
Mode of Action
Based on the structure-activity relationships of related compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . For instance, fluoroquinolones inhibit bacterial DNA-gyrase, preventing bacterial DNA supercoiling and thus inhibiting bacterial replication .
Pharmacokinetics
Related compounds like quinolones are known to have excellent tissue penetration, making them potent agents . The metabolic clearance of such compounds can be influenced by cytochrome P450 enzymes .
Result of Action
Related compounds like fluoroquinolones have been shown to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . This suggests that N-(cyclopropylmethyl)-3-ethylaniline might also have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations can impact the biosynthesis and yield of compounds like essential oils . It is plausible that similar environmental factors could also influence the action of N-(cyclopropylmethyl)-3-ethylaniline.
实验室实验的优点和局限性
The main advantage of using N-(cyclopropylmethyl)-3-ethylaniline in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and can be easily stored and handled. However, it is a volatile liquid and can be corrosive to some materials, such as metals and glass.
未来方向
There are several potential future directions for research involving N-(cyclopropylmethyl)-3-ethylaniline. These include exploring its potential applications in drug synthesis, studying its biochemical and physiological effects, and investigating its potential toxicity. Furthermore, further research could be conducted to better understand its mechanism of action and to explore its potential for use in other areas of research. Additionally, further research could be conducted to explore the potential for using N-(cyclopropylmethyl)-3-ethylaniline as a catalyst in the synthesis of polymers and other complex molecules.
科学研究应用
N-(cyclopropylmethyl)-3-ethylaniline is used in various scientific research applications, such as the synthesis of polymers, the study of reaction mechanisms, and the study of enzyme kinetics. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. N-(cyclopropylmethyl)-3-ethylaniline is also used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.
属性
IUPAC Name |
N-(cyclopropylmethyl)-3-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNWSKUVGXCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1386298.png)
![potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B1386299.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)
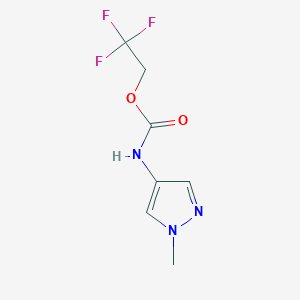

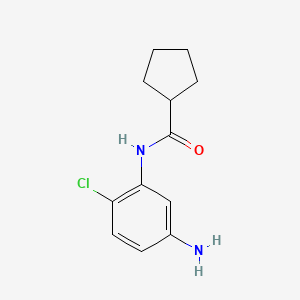
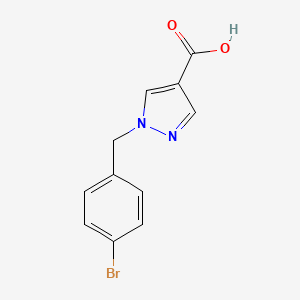
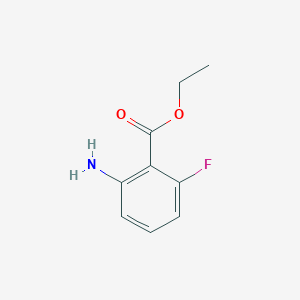

![1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386314.png)


